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Abstract

Venuloside A, also known as ESK246, is a monoterpene glycoside isolated from the plant
Pittosporum venulosum. It has garnered significant interest in the scientific community for its
selective inhibition of the L-type amino acid transporter 3 (LAT3), a protein implicated in the
progression of certain cancers. This technical guide provides a comprehensive overview of the
chemical structure and stereochemistry of Venuloside A, supported by spectroscopic data and
a summary of its synthetic strategy. Furthermore, it details the experimental procedures for its
isolation and structural elucidation and illustrates its mechanism of action through its impact on
the mTORC1 signaling pathway.

Chemical Structure and Stereochemistry

Venuloside A is a complex natural product with the molecular formula C23H3607, as
determined by high-resolution electrospray ionization mass spectrometry (HRESIMS)[1]. Its
structure is composed of a (4R)-a-terpineol aglycone linked to a 3-D-fucopyranoside sugar
moiety. The furanose is further substituted with an acetyl group at the 2'-position and a
senecioyl (3-methylbut-2-enoyl) group at the 3'-position[1][2].

The definitive stereochemistry of Venuloside A was established as (4R)-a-terpineol-8-O-3-D-
(2"-acetyl, 3'-senecioyl) fucopyranoside through a combination of NMR spectroscopy, including
ROESY experiments, and total synthesis of its diastereomers[1]. The (4R) configuration of the
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a-terpineol moiety and the -anomeric linkage of the fucopyranoside are crucial for its
biological activity.

Spectroscopic Data for Structural Elucidation

The structure of Venuloside A was elucidated primarily through nuclear magnetic resonance
(NMR) spectroscopy. The following tables summarize the *H and 3C NMR data, which are
critical for the identification and characterization of this molecule.

Table 1: 'H NMR Data for Venuloside A (600 MHz, CeDe¢)
[1]

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b12388213?utm_src=pdf-body
https://www.benchchem.com/product/b12388213?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (3)

Coupling Constant

Position Multiplicity
ppm (J) Hz
o-Terpineol Moiety
2 5.46 m
3 2.12,1.88 m
4 1.62 m
5 1.30, 1.95 m
6 1.88, 1.95 m
7-Me 1.66 S
9-Me 1.20 s
10-Me 1.13 S
Fucopyranoside
Moiety
1 4.47 d 7.8
2' 5.66 dd 10.3,7.8
3' 5.16 dd 104, 3.2
4 3.72 br d 3.2
5' 3.10 br q 6.3
6'-Me 1.17 d 6.3
Acetyl Moiety
2"-Me 1.85 s
Senecioyl Moiety
2" 5.82 m
4™-Me 211 S
5"-Me 1.88 S
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Table 2: *C NMR Data for Venuloside A (150 MHz, CeDs)
[1][2]
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Position Chemical Shift (6) ppm

o-Terpineol Moiety

1 133.6
2 121.4
3 26.96
4 44.4
5 24.0
6 31.3
7-Me 23.9
8 79.4
9-Me 23.53
10-Me 23.52

Fucopyranoside Moiety

1 95.9
2 70.4
3 70.0
4' 73.8
5' 70.3
6'-Me 16.6

Acetyl Moiety

1" (C=0) 168.9

2"-Me 20.7

Senecioyl Moiety

1" (C=0) 165.8
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2" 116.4
3" 157.7
4"-Me 27.02
5"-Me 20.2

Experimental Protocols
Isolation of Venuloside A[2]

e Plant Material Extraction: Dried and ground plant material of Pittosporum venulosum is
sequentially extracted with n-hexane, dichloromethane, and methanol.

e Solvent-Solvent Partitioning: The combined extracts are subjected to partitioning, with

Venuloside A concentrating in the n-hexane fraction.

o Chromatographic Separation: The n-hexane fraction is subjected to flash silica oxide
chromatography using a gradient elution from 100% n-hexane to 100% ethyl acetate.
Venuloside A is typically eluted with a mixture of n-hexane and ethyl acetate (e.g., 8:2 v/v).

Structural Elucidation Workflow

The structural determination of Venuloside A relies on a combination of modern spectroscopic

techniques.
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Spectroscopic Analysis Data Interpretation
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Workflow for the structural elucidation of Venuloside A.

Synthetic Strategy

A four-step synthesis was developed to confirm the absolute configuration of Venuloside A[1].
The key steps are outlined below:

o Koenigs-Knorr Glycosylation: A bromo-fucosyl donor is reacted with (4R)-a-terpineol to form
the protected a-terpineol fucoside.

» Deprotection: The protecting groups on the fucoside are removed under basic conditions
(e.g., NaOMe/MeOH).

o Selective Acylation (Senecioylation): The hydroxyl group at the 3' position of the fucoside is
selectively acylated using 3,3-dimethylacryloyl chloride.

o Acetylation: The hydroxyl group at the 2' position is acetylated using acetic anhydride under
basic conditions to yield Venuloside A.
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Biological Activity and Signaling Pathway

Venuloside A is a potent and selective inhibitor of the L-type amino acid transporter 3 (LAT3)
[1]. In prostate cancer cells, it has been shown to inhibit the uptake of leucine with an ICso of
8.12 pM[1]. Leucine is an essential amino acid that plays a critical role in activating the
MTORCL1 signaling pathway, a key regulator of cell growth and proliferation. By inhibiting
leucine transport via LAT3, Venuloside A effectively suppresses the mTORCL1 pathway,
leading to reduced phosphorylation of its downstream target p70S6K and subsequent inhibition
of cancer cell growth[1].
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Inhibitory effect of Venuloside A on the LAT3-mTORC1 signaling pathway.
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Conclusion

Venuloside A is a structurally complex and biologically active natural product. Its well-defined
chemical structure and stereochemistry, elucidated through extensive spectroscopic analysis
and confirmed by synthesis, provide a solid foundation for its further investigation as a selective
LAT3 inhibitor. The detailed understanding of its interaction with the LAT3 transporter and its
impact on the mTORC1 signaling pathway opens avenues for the design and development of
novel therapeutic agents targeting cancer metabolism. This technical guide serves as a
comprehensive resource for researchers in the fields of natural product chemistry, medicinal
chemistry, and cancer biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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